molecular formula C23H18ClN5O3 B2608080 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-10-0

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2608080
CAS No.: 896300-10-0
M. Wt: 447.88
InChI Key: WQGSGKZKPLUKRC-UHFFFAOYSA-N
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Description

8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H18ClN5O3 and its molecular weight is 447.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione and their pharmacological properties, particularly targeting the serotoninergic system. One study by Zagórska et al. (2009) synthesized a series of derivatives evaluated as potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated anxiolytic-like activity and antidepressant-like effects in animal models, suggesting potential applications in mental health disorders such as anxiety and depression (Zagórska et al., 2009).

Structure-Activity Relationships

Further studies have delved into the structure-activity relationships of these compounds, identifying specific derivatives with affinity for various serotoninergic and dopaminergic receptors. Zagórska et al. (2015) synthesized and tested a novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, finding compounds with potent ligand activity for 5-HT1A and 5-HT7 receptors, along with antidepressant and anxiolytic-like activity in vivo (Zagórska et al., 2015).

Potential Antidepressant Agents

Another line of research focused on the synthesis and biological evaluation of derivatives as potential antidepressant agents. A study by Zagórska et al. (2016) synthesized derivatives evaluated for serotonin receptor affinity and identified compounds showing promising antidepressant and anxiolytic effects in preliminary pharmacological studies (Zagórska et al., 2016).

Serotonin Transporter Activity

The interaction of these derivatives with the serotonin transporter and their acid–base properties have also been investigated, providing insights into their pharmacokinetic properties and potential therapeutic applications (Zagórska et al., 2011).

Novel Purine Derivatives

Research has extended to the discovery of novel purine derivatives with potential therapeutic applications. For instance, Baraldi et al. (2005) reported on the synthesis and biological evaluation of new imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists, highlighting the therapeutic potential of these compounds in various conditions (Baraldi et al., 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-chlorobenzaldehyde with methyl anthranilate to form 8-(2-chlorophenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone, which is cyclized with acetic anhydride to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "methyl anthranilate", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Condensation of 2-chlorobenzaldehyde with methyl anthranilate in the presence of a base to form 8-(2-chlorophenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester", "Reaction of the intermediate with phenylhydrazine to form the corresponding hydrazone", "Cyclization of the hydrazone with acetic anhydride to yield the final product" ] }

CAS No.

896300-10-0

Molecular Formula

C23H18ClN5O3

Molecular Weight

447.88

IUPAC Name

6-(2-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-8-4-3-5-9-15)29(22)17-11-7-6-10-16(17)24/h3-11,13H,12H2,1-2H3

InChI Key

WQGSGKZKPLUKRC-UHFFFAOYSA-N

SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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